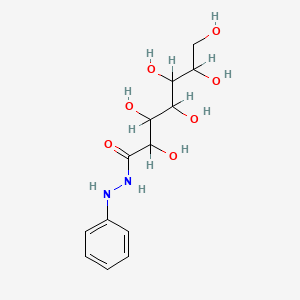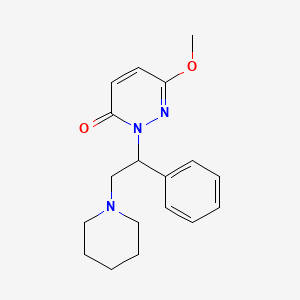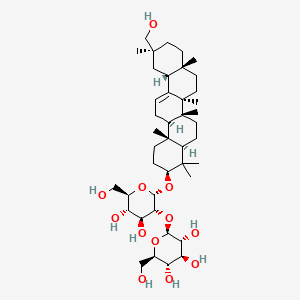
5-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is a synthetic organic compound that belongs to the class of nitroindoles. This compound is characterized by the presence of a nitro group at the 5-position of the indole ring and a tetrahydropyridine moiety at the 3-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride typically involves the following steps:
Nitration of Indole: The indole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formation of Tetrahydropyridine Moiety: The tetrahydropyridine moiety is introduced through a cyclization reaction involving a suitable precursor, such as a 4-pyridyl derivative.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various reduced intermediates.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Indoles: Electrophilic substitution reactions yield various substituted indoles.
Wissenschaftliche Forschungsanwendungen
5-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitroindole: Lacks the tetrahydropyridine moiety.
3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole: Lacks the nitro group.
Uniqueness
5-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride is unique due to the presence of both the nitro group and the tetrahydropyridine moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75392-23-3 |
|---|---|
Molekularformel |
C13H14ClN3O2 |
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
5-nitro-3-(1,2,3,6-tetrahydropyridin-1-ium-4-yl)-1H-indole;chloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c17-16(18)10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9;/h1-3,7-8,14-15H,4-6H2;1H |
InChI-Schlüssel |
DSCNSPUAQOOMAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[NH2+]CC=C1C2=CNC3=C2C=C(C=C3)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)


